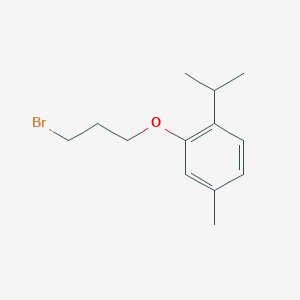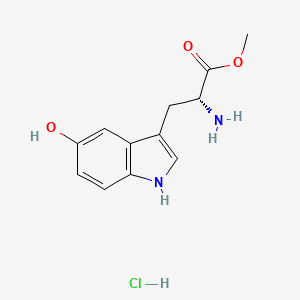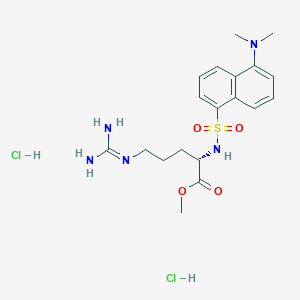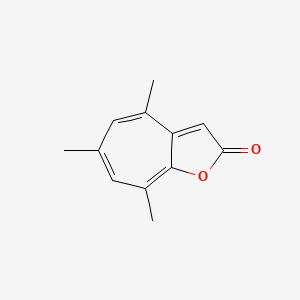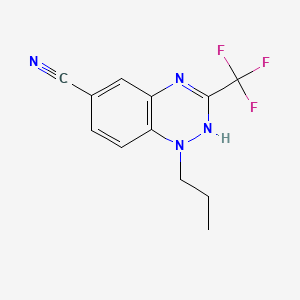
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxooctyl)oxy)tetradecanoate), (2(R),3(R))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLA-88 is a synthetic compound known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. The compound is characterized by its unique molecular structure, which allows it to interact with specific biological targets effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLA-88 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the reaction of a primary amine with an activated ester under controlled conditions. The reaction typically takes place at a temperature range of 25-30°C and requires a catalyst to facilitate the process. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of GLA-88 is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as crystallization and chromatography are employed to isolate GLA-88 in its pure form.
化学反应分析
Types of Reactions
GLA-88 undergoes various chemical reactions, including:
Oxidation: GLA-88 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: GLA-88 participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as halides or amines in the presence of a base at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLA-88 may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学研究应用
GLA-88 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of GLA-88 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect. The molecular targets and pathways involved vary depending on the specific application of GLA-88.
相似化合物的比较
GLA-88 is unique compared to other similar compounds due to its specific molecular structure and the resulting biological activity. Similar compounds include:
GLA-89: A close analog with slight modifications in its functional groups, leading to different biological properties.
GLA-90: Another analog with a different substitution pattern, affecting its interaction with molecular targets.
The uniqueness of GLA-88 lies in its ability to selectively interact with specific targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
125034-34-6 |
|---|---|
分子式 |
C42H80NO13P |
分子量 |
838.1 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-octanoyloxytetradecanoate |
InChI |
InChI=1S/C42H80NO13P/c1-4-7-10-13-15-17-19-22-24-27-33(45)30-36(46)43-39-41(40(56-57(50,51)52)35(32-44)54-42(39)49)55-38(48)31-34(53-37(47)29-26-21-12-9-6-3)28-25-23-20-18-16-14-11-8-5-2/h33-35,39-42,44-45,49H,4-32H2,1-3H3,(H,43,46)(H2,50,51,52)/t33-,34+,35-,39-,40-,41-,42-/m1/s1 |
InChI 键 |
OOOBCVMQPSASMS-SBVZNWFOSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


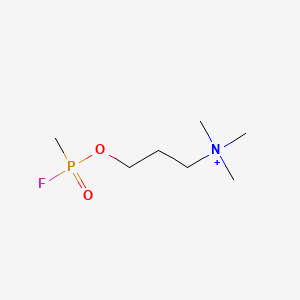
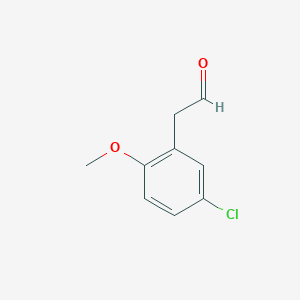
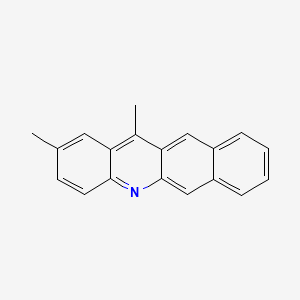
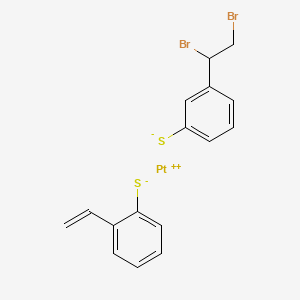


![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
